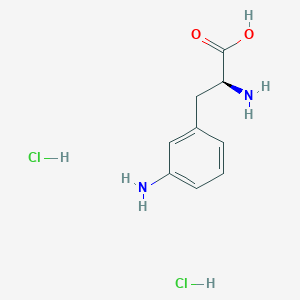

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

Description

Propriétés

IUPAC Name |

(2S)-2-amino-3-(3-aminophenyl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYMDLJJQHYMCD-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde.

Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

Amino Acid Formation: The resulting 3-aminobenzaldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

Dihydrochloride Formation: Finally, the (S)-2-Amino-3-(3-aminophenyl)propanoic acid is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of amides, sulfonamides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Cyclohexyl derivatives.

Substitution: Amides, sulfonamides, and alkylated products.

Applications De Recherche Scientifique

Pharmacological Studies

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride is being investigated for its role as a modulator of neurotransmitter systems, particularly in relation to the N-Methyl-D-Aspartate (NMDA) receptor. Research indicates that compounds with similar structures can act as agonists at glycine sites on NMDA receptors, which are crucial for synaptic plasticity and memory function .

Neuroscience

The compound's interaction with NMDA receptors suggests potential applications in treating neurological disorders. Studies have shown that modifications of amino acids can lead to significant variations in receptor activity, indicating that (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride could be a candidate for further research into treatments for conditions like Alzheimer's disease and schizophrenia .

Organic Synthesis

In organic chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its unique functional groups allow it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of new pharmaceuticals .

Case Study 1: NMDA Receptor Modulation

A study published in Frontiers in Chemistry explored the effects of amino acid derivatives on NMDA receptor subtypes. The findings suggested that specific modifications to the amino acid structure can enhance agonist potency at certain receptor subtypes, highlighting the importance of compounds like (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride in drug development .

Case Study 2: Anticancer Research

Research has indicated that certain propanoic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through autophagy mechanisms. Although (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride has not been directly studied for anticancer effects, its structural relatives have shown promise in this area, warranting further investigation into its potential therapeutic applications .

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor or activator, modulating biochemical pathways. Its aromatic ring and amino groups enable it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Enantiomeric and Positional Isomers

- (R)-2-Amino-3-(4-aminophenyl)propanoic Acid (CAS: 102281-45-8) Structural Difference: The (R)-enantiomer with a 4-aminophenyl group instead of 3-aminophenyl. Impact: Enantiomeric differences can lead to distinct biological interactions, such as altered receptor binding or metabolic pathways. The 4-aminophenyl group may enhance planar stacking interactions in drug design compared to the 3-substituted isomer .

- 2-Amino-2-(3-aminophenyl)acetic Acid (CAS: 90271-39-9) Structural Difference: The amino group is located on the α-carbon instead of the β-carbon, shortening the side chain. Impact: Reduced steric bulk may improve membrane permeability but limit utility in applications requiring longer side-chain interactions, such as enzyme active-site binding .

Heterocyclic Analogues

- (S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride Structural Difference: A pyridin-4-yl group replaces the 3-aminophenyl group. Impact: The pyridine ring introduces nitrogen-based polarity, enhancing aqueous solubility. This derivative is widely used in antiviral and anticancer drug development due to its ability to mimic natural cofactors or inhibit enzymes .

- (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic Acid Dihydrochloride Structural Difference: Incorporates a bromine atom on the pyridine ring. This modification is valuable in CNS-targeted drug candidates .

- (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride (CAS: 1007-42-7) Structural Difference: An imidazole ring replaces the phenyl group. Impact: The imidazole’s hydrogen-bonding capacity makes this compound a key intermediate in metalloenzyme inhibitors or histamine receptor ligands .

Functional Group Variations

- (S)-2-Amino-3-(dimethylamino)propanoic Acid Dihydrochloride Monohydrate Structural Difference: A dimethylamino group substitutes the 3-aminophenyl group. Impact: The dimethylamino group is a stronger electron donor, increasing basicity. This property is advantageous in catalysis or as a pH-sensitive ligand in drug delivery systems .

Comparative Analysis Table

| Compound Name (CAS) | Key Structural Features | Applications | Key Differences from Target Compound |

|---|---|---|---|

| (S)-Target (908571-75-5) | 3-aminophenyl, S-configuration | Biochemical research, drug intermediates | Reference compound |

| (R)-2-Amino-3-(4-aminophenyl) (102281-45-8) | 4-aminophenyl, R-configuration | Enantioselective synthesis | Positional isomerism, enantiomeric activity |

| 2-Amino-2-(3-aminophenyl)acetic Acid (90271-39-9) | α-amino, shortened side chain | Peptide mimics | Reduced steric bulk, altered pharmacokinetics |

| (S)-Pyridin-4-yl Analog | Pyridine ring | Antiviral/anticancer agents | Enhanced solubility, heterocyclic activity |

| (S)-5-Bromopyridin-2-yl Analog | Brominated pyridine | CNS drug candidates | Increased lipophilicity, halogen effects |

| (S)-Imidazol-4-yl Analog (1007-42-7) | Imidazole ring | Enzyme inhibition | Hydrogen-bonding capacity, metal coordination |

| (S)-Dimethylamino Analog | Dimethylamino group | Catalysis, drug delivery | Higher basicity, electron-donating effects |

Activité Biologique

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride, also known as 3-amino-L-phenylalanine, is a compound of significant interest in the field of pharmacology due to its potential biological activities, particularly in relation to neurotransmission and receptor modulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- CAS Number : 57213-16-8

(S)-2-Amino-3-(3-aminophenyl)propanoic acid acts primarily as an agonist at the glycine site of NMDA (N-Methyl-D-Aspartate) receptors. NMDA receptors are crucial for synaptic plasticity and memory function in the central nervous system. The compound's interaction with these receptors has been linked to various neurological processes and disorders.

NMDA Receptor Interaction

Research indicates that (S)-2-amino-3-(3-aminophenyl)propanoic acid can selectively activate different NMDA receptor subtypes, which may lead to varying physiological effects. For instance, studies have shown that certain analogues exhibit full or partial agonist activity at specific receptor subtypes, such as GluN1/2C and GluN1/2D, demonstrating a preference for these over others like GluN1/2A-B .

Biological Activities

The biological activities of (S)-2-amino-3-(3-aminophenyl)propanoic acid can be summarized as follows:

- Neurotransmission Modulation : As an NMDA receptor agonist, it plays a vital role in modulating neurotransmission, particularly in excitatory signaling pathways.

-

Potential Therapeutic Applications :

- Cognitive Enhancement : Its ability to modulate NMDA receptor activity suggests potential applications in enhancing cognitive functions.

- Neuroprotective Effects : Some studies suggest that compounds acting on NMDA receptors may have neuroprotective properties against excitotoxicity.

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of (S)-2-amino-3-(3-aminophenyl)propanoic acid and its derivatives. Below is a summary table highlighting key findings from recent research.

Safety and Toxicity

While the biological activity of (S)-2-amino-3-(3-aminophenyl)propanoic acid is promising, safety assessments are crucial. Toxicological studies indicate that the compound has a favorable safety profile when administered within therapeutic ranges; however, further investigation into long-term effects and potential side effects is warranted .

Q & A

Q. Key Reaction Conditions :

| Step | Critical Parameters | Purpose |

|---|---|---|

| Protection | Use of Boc anhydride | Prevents unwanted side reactions at the amino group |

| Substitution | Temperature (0–25°C), pH control | Ensures regioselectivity for the 3-aminophenyl group |

| Deprotection | HCl concentration, reaction time | Cleaves protecting groups without degrading the product |

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Chiral HPLC : Verifies enantiomeric purity (>98% ee) .

- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) and stereochemistry .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₉H₁₄Cl₂N₂O₂ requires [M+H]⁺ = 285.04) .

- Elemental Analysis : Ensures stoichiometric Cl⁻ content in the dihydrochloride form .

Advanced: How can researchers resolve contradictions in spectroscopic data during stereochemical characterization?

Answer:

Discrepancies in NOESY or CD spectra may arise from conformational flexibility or solvent effects. Mitigation strategies include:

- X-ray Crystallography : Provides unambiguous confirmation of the (S)-configuration .

- Variable Temperature NMR : Identifies dynamic equilibria affecting peak splitting .

- Comparative Analysis with Enantiomers : Synthesize and contrast (R)-isomer spectra to assign signals .

Advanced: What mechanistic considerations explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The 3-aminophenyl group acts as an electron-donating substituent, activating the β-carbon for nucleophilic attack. Key factors:

- Electronic Effects : The para-amine group enhances resonance stabilization of transition states .

- Steric Hindrance : Ortho-amine substitution may reduce reactivity in bulky reagents .

- Reagent Compatibility : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates in alkylation reactions .

Basic: What are the primary biochemical applications of this compound?

Answer:

- Enzyme Inhibition Studies : Acts as a mimic for tyrosine in kinase assays due to structural similarity .

- Peptide Synthesis : Serves as a non-canonical amino acid in solid-phase peptide synthesis .

- Metabolic Pathway Analysis : Tracks incorporation into proteins via radiolabeled derivatives .

Advanced: How does the dihydrochloride form influence solubility and stability compared to the free base?

Answer:

Advanced: In comparative studies with analogs (e.g., 2-phenethylamines), what unique properties does this compound exhibit?

Answer:

- Dual Amino Groups : Enables chelation of metal ions (e.g., Cu²⁺) in catalytic studies .

- Chiral Center : The (S)-configuration enhances binding affinity to L-amino acid transporters .

- Phenylamino vs. Phenethyl : The direct C-N linkage reduces rotational freedom, favoring rigid-rod polymer synthesis .

Advanced: What experimental design strategies mitigate instability during synthesis?

Answer:

- Protection/Deprotection Schemes : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during harsh reactions .

- Low-Temperature Workup : Prevents decomposition of acid-sensitive intermediates .

- Inert Atmosphere : Minimizes oxidation of the 3-aminophenyl group .

Basic: How is this compound utilized in polymer chemistry?

Answer:

- Monomer for Polyamides : Incorporates into backbone structures via amide linkages .

- Crosslinking Agent : Reacts with epoxides or isocyanates to form hydrogels .

Advanced: What biocatalytic methods are applicable for modifying this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.